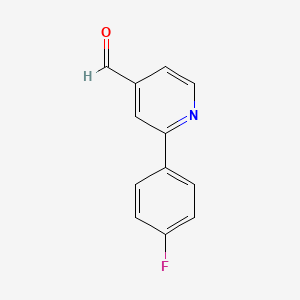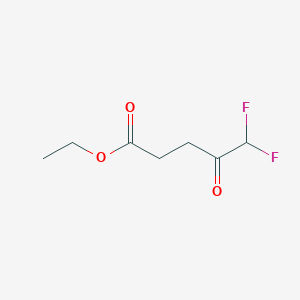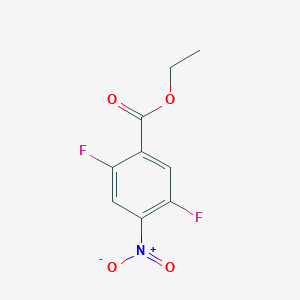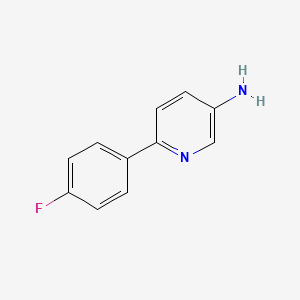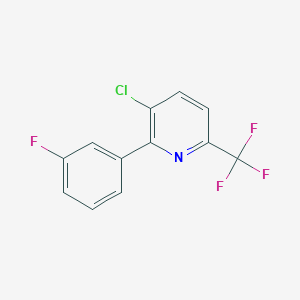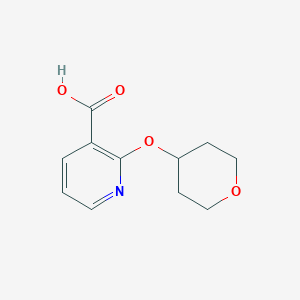
2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid
Descripción general
Descripción
“2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid” is a chemical compound with the molecular formula C11H13NO4 . It belongs to the categories of Carboxylic Acids and Pyridines .
Molecular Structure Analysis
The molecular weight of “this compound” is 223.22 g/mol . The InChI string representation of its structure isInChI=1S/C11H13NO4/c13-11(14)8-1-2-10(12-7-8)16-9-3-5-15-6-4-9/h1-2,7,9H,3-6H2,(H,13,14) . Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 223.22 g/mol . It has a topological polar surface area of 68.6 Ų and a complexity of 240 . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count .Aplicaciones Científicas De Investigación
1. Green Synthesis of Novel Pyridine Derivatives
Pyridine derivatives, such as Fluro arylazo pyridine glucosides, have been synthesized via green protocols involving 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid. These compounds exhibit significant antibacterial and antifungal activities, showcasing the role of this compound in the development of pharmacologically active substances (Areef Mmh et al., 2017).
2. Synthesis of Heterocyclic Compounds
This compound has been used in the synthesis of complex organic compounds like methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate, demonstrating its utility in creating structurally diverse molecules with potential applications in various fields of chemistry and pharmacology (Zhang Guo-fu, 2012).
3. Inhibitory Activity Against Human Topoisomerase
This compound derivatives have been found to exhibit high inhibitory activity against human topoisomerase I, an enzyme crucial in DNA replication. This indicates potential applications in cancer therapy and the development of novel anticancer drugs (V. D’yakonov et al., 2015).
4. Catalysis in Organic Synthesis
A mesoporous silica green catalyst, functionalized with nicotinic acid (a derivative of this compound), has been used for the synthesis of pyran annulated heterocyclic compounds. This showcases its application in enhancing the efficiency and sustainability of chemical reactions (J. Davarpanah et al., 2018).
5. Novel Assay for Nicotinic Acid-Adenine Dinucleotide Phosphate
The compound has also been instrumental in the development of a novel cycling assay for nicotinic acid-adenine dinucleotide phosphate (NAADP), highlighting its role in advancing biochemical research and understanding cellular processes (R. Graeff & Hon Cheung Lee, 2002).
Propiedades
IUPAC Name |
2-(oxan-4-yloxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)9-2-1-5-12-10(9)16-8-3-6-15-7-4-8/h1-2,5,8H,3-4,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUARORFCSFZZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



